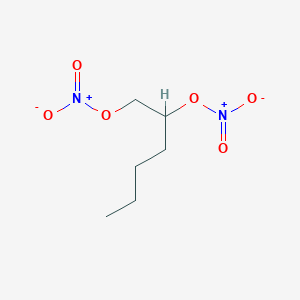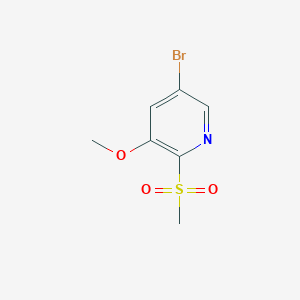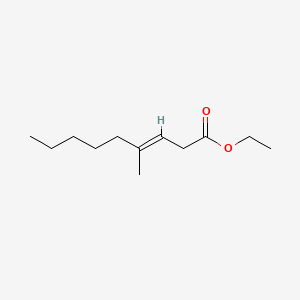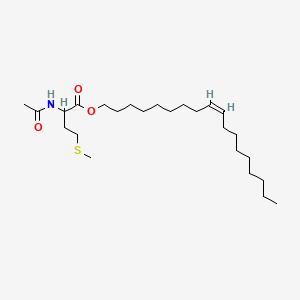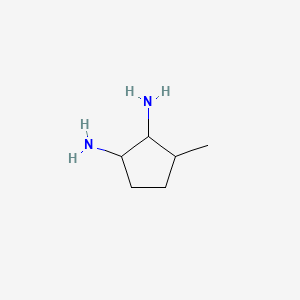
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, such as potassium and sodium ions, through coordination with the ether oxygen atoms.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts, such as potassium chloride or sodium bromide, in aqueous or organic solvents.
Substitution Reactions: Typical reagents include nucleophiles like halide ions or alkoxide ions, and the reactions are often carried out in polar aprotic solvents.
Major Products
Complexation Reactions: The major products are metal-crown ether complexes, which are often used in phase-transfer catalysis and ion-selective electrodes.
Substitution Reactions: The products depend on the nucleophile used, but they generally involve the replacement of a leaving group with the nucleophile.
科学的研究の応用
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal ions, creating a stable ring structure that encapsulates the ion. This complexation can facilitate the transport of metal ions across membranes or enhance the solubility of metal salts in organic solvents .
類似化合物との比較
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane is part of the crown ether family, which includes other compounds such as:
12-Crown-4: A smaller crown ether with four ether oxygen atoms, used for complexing smaller cations like lithium.
18-Crown-6: A larger crown ether with six ether oxygen atoms, known for its ability to complex larger cations like potassium.
Dicyclohexano-18-crown-6: A derivative of 18-Crown-6 with enhanced lipophilicity, used in organic synthesis and extraction processes.
The uniqueness of this compound lies in its specific ring size and the presence of a hexyl group, which can influence its solubility and complexation properties compared to other crown ethers .
特性
CAS番号 |
65743-07-9 |
|---|---|
分子式 |
C16H32O5 |
分子量 |
304.42 g/mol |
IUPAC名 |
2-hexyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C16H32O5/c1-2-3-4-5-6-16-15-20-12-11-18-8-7-17-9-10-19-13-14-21-16/h16H,2-15H2,1H3 |
InChIキー |
RANNPNXRABIJJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1COCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


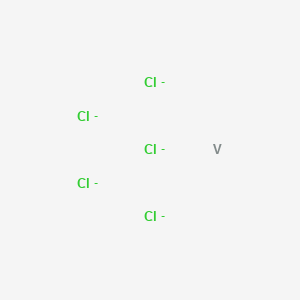


![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
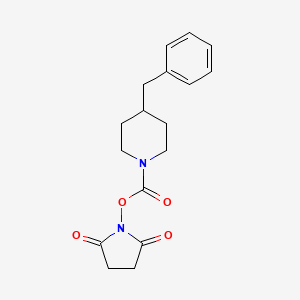
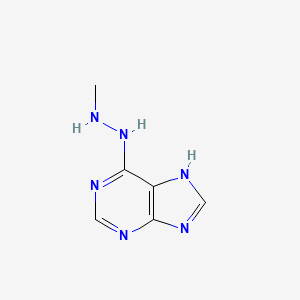
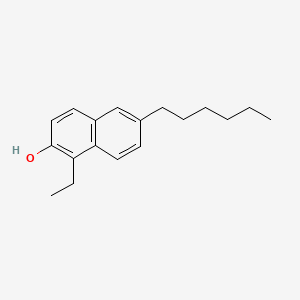
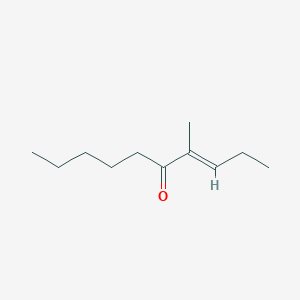
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
